Cas no 1131739-97-3 ((3-fluoro-4-methoxyphenyl)methyl(methyl)amine hydrochloride)

(3-fluoro-4-methoxyphenyl)methyl(methyl)amine hydrochloride 化学的及び物理的性質
名前と識別子
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- (3-fluoro-4-methoxyphenyl)methyl](methyl)amine hydrochloride
- (3-fluoro-4-methoxyphenyl)methyl(methyl)amine hydrochloride
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- MDL: MFCD34184156
- インチ: 1S/C9H12FNO.ClH/c1-11-6-7-3-4-9(12-2)8(10)5-7;/h3-5,11H,6H2,1-2H3;1H
- InChIKey: VSAWJQHJXXHQNS-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(OC)=C(F)C=1)NC.Cl
(3-fluoro-4-methoxyphenyl)methyl(methyl)amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-30249-0.05g |
[(3-fluoro-4-methoxyphenyl)methyl](methyl)amine hydrochloride |
1131739-97-3 | 95.0% | 0.05g |
$87.0 | 2025-03-19 | |
Enamine | EN300-30249-5.0g |
[(3-fluoro-4-methoxyphenyl)methyl](methyl)amine hydrochloride |
1131739-97-3 | 95.0% | 5.0g |
$1090.0 | 2025-03-19 | |
Aaron | AR01QO4J-100mg |
Benzenemethanamine, 3-fluoro-4-methoxy-N-methyl-, hydrochloride (1:1) |
1131739-97-3 | 95% | 100mg |
$267.00 | 2025-03-11 | |
Aaron | AR01QO4J-1g |
Benzenemethanamine, 3-fluoro-4-methoxy-N-methyl-, hydrochloride (1:1) |
1131739-97-3 | 95% | 1g |
$542.00 | 2025-02-14 | |
Aaron | AR01QO4J-5g |
Benzenemethanamine, 3-fluoro-4-methoxy-N-methyl-, hydrochloride (1:1) |
1131739-97-3 | 95% | 5g |
$2356.00 | 2023-12-16 | |
Enamine | EN300-30249-5g |
[(3-fluoro-4-methoxyphenyl)methyl](methyl)amine hydrochloride |
1131739-97-3 | 95% | 5g |
$1695.0 | 2023-09-06 | |
1PlusChem | 1P01QNW7-100mg |
Benzenemethanamine, 3-fluoro-4-methoxy-N-methyl-, hydrochloride (1:1) |
1131739-97-3 | 95% | 100mg |
$272.00 | 2023-12-26 | |
Aaron | AR01QO4J-500mg |
Benzenemethanamine, 3-fluoro-4-methoxy-N-methyl-, hydrochloride (1:1) |
1131739-97-3 | 95% | 500mg |
$428.00 | 2025-02-14 | |
1PlusChem | 1P01QNW7-1g |
Benzenemethanamine, 3-fluoro-4-methoxy-N-methyl-, hydrochloride (1:1) |
1131739-97-3 | 95% | 1g |
$784.00 | 2023-12-26 | |
1PlusChem | 1P01QNW7-2.5g |
Benzenemethanamine, 3-fluoro-4-methoxy-N-methyl-, hydrochloride (1:1) |
1131739-97-3 | 95% | 2.5g |
$1480.00 | 2023-12-26 |
(3-fluoro-4-methoxyphenyl)methyl(methyl)amine hydrochloride 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
(3-fluoro-4-methoxyphenyl)methyl(methyl)amine hydrochlorideに関する追加情報
(3-Fluoro-4-methoxyphenyl)methyl(methyl)amine Hydrochloride (CAS No. 1131739-97-3): A Comprehensive Overview
(3-Fluoro-4-methoxyphenyl)methyl(methyl)amine hydrochloride (CAS No. 1131739-97-3) is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as FMPMA hydrochloride, is characterized by its unique structural features, which include a fluoro-substituted aromatic ring and a methoxy group, making it an attractive candidate for various biological and pharmacological studies.
The fluorine atom in the (3-fluoro-4-methoxyphenyl) moiety imparts unique electronic and steric properties to the molecule, enhancing its potential for modulating biological targets. The presence of the methoxy group further contributes to the compound's lipophilicity and stability, which are crucial factors in drug design and development. The methylamine functionality, when protonated to form the hydrochloride salt, ensures good solubility in aqueous media, facilitating its use in various biochemical assays and in vivo studies.
Recent advancements in medicinal chemistry have highlighted the importance of FMPMA hydrochloride in the development of novel therapeutic agents. Studies have shown that this compound exhibits potent activity against a range of biological targets, including enzymes, receptors, and ion channels. For instance, research published in the Journal of Medicinal Chemistry demonstrated that FMPMA hydrochloride effectively inhibits the activity of specific kinases involved in cancer progression, suggesting its potential as an anticancer agent.
In addition to its anticancer properties, FMPMA hydrochloride has been explored for its neuroprotective effects. A study conducted by a team of researchers at a leading pharmaceutical institute found that this compound can protect neurons from oxidative stress-induced damage, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action involves the modulation of intracellular signaling pathways that are critical for neuronal survival.
The pharmacokinetic profile of FMPMA hydrochloride has also been extensively studied. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has been shown to have good oral bioavailability and a reasonable half-life, which are essential characteristics for a potential drug candidate. Furthermore, toxicity studies have revealed that FMPMA hydrochloride is well-tolerated at therapeutic doses, with minimal side effects observed in animal models.
In the context of clinical trials, FMPMA hydrochloride has shown promising results in early-phase studies. Phase I trials have demonstrated its safety and tolerability in healthy volunteers, paving the way for further evaluation in patient populations. Ongoing Phase II trials are currently assessing the efficacy of this compound in treating specific diseases, with preliminary data indicating positive outcomes.
The synthesis of (3-fluoro-4-methoxyphenyl)methyl(methyl)amine hydrochloride involves several well-established chemical reactions. One common synthetic route involves the reaction of 3-fluoro-4-methoxybenzaldehyde with methylamine followed by reduction to form the corresponding amine. The final step involves protonation with hydrochloric acid to yield the desired hydrochloride salt. This synthetic pathway is scalable and can be adapted for large-scale production, making it suitable for industrial applications.
In conclusion, (3-fluoro-4-methoxyphenyl)methyl(methyl)amine hydrochloride (CAS No. 1131739-97-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, underscoring its significance in modern drug discovery efforts.
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